

Inter-laboratory comparison of Voriconazole quantification using Voriconazole-d3

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An Inter-laboratory Comparison Guide to Voriconazole Quantification Using **Voriconazole-d3** as an Internal Standard

This guide provides a comparative overview of published analytical methods for the quantification of the antifungal agent voriconazole in biological matrices, specifically focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize **voriconazole-d3** as an internal standard. The data and protocols presented are compiled from various single-laboratory validation studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and selecting appropriate methodologies.

Comparative Performance of Voriconazole Quantification Methods

The following tables summarize the quantitative performance data from different validated LC-MS/MS assays for voriconazole. These assays all employ **voriconazole-d3** as the internal standard, which helps to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.

Table 1: Method Performance Characteristics



Parameter	Method A	Method B	Method C
Linearity Range (μg/mL)	0.1 - 10.0	0.05 - 10.0	0.4 - 10.0
Lower Limit of Quantification (LLOQ) (μg/mL)	0.1	0.05	0.4
Intra-assay Imprecision (%CV)	< 4%	< 9%	< 15%
Inter-assay Imprecision (%CV)	< 5%	< 9%	< 12%
Accuracy / Bias (%)	Mean bias of 4% compared to a reference LC-MS/MS method	Within 85-115%	Not explicitly stated, but good correlation (R ² =0.96) with a reference method
Extraction Recovery (%)	~69%	> 85%	Not explicitly stated

Table 2: Mass Spectrometry Transitions

Analyte	Method A	Method B
Voriconazole (Q1/Q3)	350/127 and 350/281	350.10/281.10
Voriconazole-d3 (Q1/Q3)	353/284 and 353/127	Not explicitly stated, but a deuterated internal standard was used

Experimental Protocols

The methodologies outlined below are representative of the key steps involved in the quantification of voriconazole using LC-MS/MS with **voriconazole-d3**.

Method A: Rapid LC-MS/MS Assay[1]



- Sample Preparation: Protein precipitation is performed by adding acetonitrile containing voriconazole-d3 to the serum samples.
- Chromatography: Samples are separated by gradient elution. The total run time is 4 minutes per sample.
- Mass Spectrometry: Detection is carried out using multiple reaction monitoring (MRM). The Q1/Q3 transitions are 350/127 and 350/281 for voriconazole and 353/284 and 353/127 for voriconazole-d3.[1]

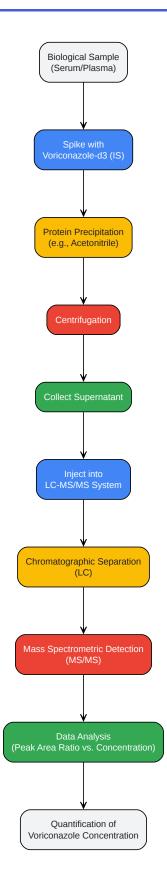
Method B: LC-MS/MS for Clinical Implementation[2][3][4]

- Sample Preparation: 100 μL of plasma is extracted by protein precipitation with 200 μL of acetonitrile containing the internal standard. After vortexing and centrifugation, the supernatant is dried and reconstituted in 100 μL of the mobile phase.[2][3]
- Chromatography: A C18 column (2.7 μm, 3.0 x 50 mm) is used with a mobile phase of acetonitrile and 0.1% formic acid in 10 mM ammonium acetate (50:50 v/v) at a flow rate of 0.5 mL/min. The retention times for voriconazole and the internal standard are 0.5 and 0.75 minutes, respectively.[2][3]
- Mass Spectrometry: The tandem mass spectrometer is operated in MRM mode with the transition m/z 350.10 → 281.10 for voriconazole.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of voriconazole using LC-MS/MS with an internal standard.





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Caption: Workflow for Voriconazole Quantification by LC-MS/MS.



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References

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